molecular formula C8H17N3O B061151 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 166187-00-4

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B061151
CAS No.: 166187-00-4
M. Wt: 171.24 g/mol
InChI Key: CKRGUQFETZTMME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 4-methylpiperazine with a suitable methylating agent. One common method is the alkylation of 4-methylpiperazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods often employ advanced techniques such as catalytic hydrogenation and high-pressure reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)ethanone: Lacks the methylamino group, resulting in different chemical properties.

    2-(Ethylamino)-1-(4-methylpiperazin-1-yl)ethanone: Contains an ethylamino group instead of a methylamino group, leading to variations in reactivity and applications.

    2-(Methylamino)-1-(4-ethylpiperazin-1-yl)ethanone: The ethyl group on the piperazine ring alters its steric and electronic properties.

Uniqueness

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-7-8(12)11-5-3-10(2)4-6-11/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRGUQFETZTMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166187-00-4
Record name 166187-00-4
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